molecular formula C10H13NO2 B2626462 Methyl 4-[(methylamino)methyl]benzoate CAS No. 70785-70-5

Methyl 4-[(methylamino)methyl]benzoate

Cat. No.: B2626462
CAS No.: 70785-70-5
M. Wt: 179.219
InChI Key: JAUCAJFRFIPWIZ-UHFFFAOYSA-N
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Description

Contextualizing Methyl 4-[(methylamino)methyl]benzoate within Contemporary Chemical Sciences

This compound, identified by its CAS number 70785-70-5, is a disubstituted benzene (B151609) derivative. spectrabase.comnih.gov Its structure features a methyl ester group and a methylaminomethyl group at the para positions of the benzene ring. This specific arrangement of functional groups imparts a unique combination of chemical properties that make it a valuable building block in the synthesis of more complex molecules. In the broader landscape of chemical research, this compound is situated at the intersection of synthetic methodology development and the quest for new molecules with specific biological or material properties. Its study contributes to the fundamental understanding of structure-activity relationships and the development of efficient synthetic routes to access novel chemical architectures.

Scope and Objectives of Scholarly Inquiry into this compound

The primary objectives of scholarly inquiry into this compound encompass its synthesis, characterization, and exploration of its utility as a synthetic intermediate. Researchers aim to develop efficient and scalable synthetic methods to produce this compound in high purity. A crucial aspect of this research involves the detailed characterization of the molecule using various spectroscopic and analytical techniques to unequivocally confirm its structure and purity. Furthermore, a significant goal is to investigate its reactivity and potential as a precursor for the synthesis of novel compounds with potential applications in areas such as medicinal chemistry, where the introduction of the methylaminomethyl group can influence a molecule's pharmacokinetic and pharmacodynamic profile.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in scientific research. These properties dictate its behavior in different environments and are crucial for developing synthetic and analytical methodologies.

Table 1: Physicochemical Identifiers for this compound

Identifier Value
CAS Number 70785-70-5 spectrabase.comnih.gov
Molecular Formula C₁₀H₁₃NO₂ nih.gov
Molecular Weight 179.22 g/mol nih.gov
IUPAC Name This compound nih.gov
SMILES CNCC1=CC=C(C=C1)C(=O)OC nih.gov

| InChI Key | JAUCAJFRFIPWIZ-UHFFFAOYSA-N nih.gov |

Table 2: Predicted Physicochemical Data for this compound

Property Value
Melting Point 152-153 °C chemicalbook.com
Boiling Point 267.7±23.0 °C chemicalbook.com

| Density | 1.060±0.06 g/cm³ chemicalbook.com |

Synthesis and Characterization

The synthesis of this compound can be approached through several strategic pathways, leveraging common reactions in organic chemistry.

Common Synthetic Routes

Two primary retrosynthetic disconnections suggest logical pathways for the synthesis of this compound:

Nucleophilic Substitution: This approach involves the reaction of a suitable starting material containing a good leaving group at the benzylic position with methylamine (B109427). A common precursor for this strategy is Methyl 4-(bromomethyl)benzoate (B8499459) . The reaction proceeds via an SN2 mechanism where the nitrogen atom of methylamine acts as the nucleophile, displacing the bromide ion.

Reductive Amination: This alternative route utilizes Methyl 4-formylbenzoate as the starting material. The aldehyde functionality is first condensed with methylamine to form an intermediate imine. Subsequent reduction of this imine, typically with a mild reducing agent such as sodium borohydride (B1222165), yields the target secondary amine, this compound.

Precursors and Reagents

The selection of precursors and reagents is critical for the successful synthesis of the target compound.

For the nucleophilic substitution route, the key precursor is Methyl 4-(bromomethyl)benzoate . This can be synthesized from Methyl 4-methylbenzoate via a radical bromination reaction, often using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN). The primary reagent for the substitution step is methylamine , which is commercially available as a solution in a suitable solvent or as a gas.

For the reductive amination pathway, the starting material is Methyl 4-formylbenzoate . The reagents required are methylamine and a suitable reducing agent, such as sodium borohydride or sodium triacetoxyborohydride (B8407120) . The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol (B145695).

Characterization

The structural confirmation and purity assessment of the synthesized this compound are established through a combination of spectroscopic methods. While specific, experimentally-derived spectra for this exact compound are not widely published in readily accessible literature, the expected spectral data can be predicted based on its chemical structure.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the benzene ring would appear as two doublets in the aromatic region. The benzylic protons (CH₂) would present as a singlet, and the methyl protons of the amino and ester groups would each appear as singlets at characteristic chemical shifts.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum would display signals for each unique carbon atom in the molecule. This includes distinct peaks for the carbonyl carbon of the ester, the aromatic carbons, the benzylic carbon, and the two methyl carbons.

IR (Infrared) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the functional groups present. Key absorptions would include a strong C=O stretching vibration for the ester group, C-N stretching vibrations, and N-H bending for the secondary amine, as well as C-H stretching and bending vibrations for the aromatic and aliphatic portions of the molecule.

Mass Spectrometry (MS): Mass spectrometry would provide information about the molecular weight of the compound. The mass spectrum would show a molecular ion peak corresponding to the exact mass of this compound.

Applications in Scientific Research

While specific, widespread applications of this compound are not extensively documented in publicly available literature, its structure suggests its primary utility as a versatile building block in organic synthesis, particularly in the field of medicinal chemistry.

Role as a Building Block in Organic Synthesis

The bifunctional nature of this compound makes it a valuable intermediate in the construction of more complex molecular architectures. The secondary amine provides a nucleophilic site for further functionalization, such as acylation, alkylation, or arylation reactions. The methyl ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, other esters, or can participate in various coupling reactions. This dual reactivity allows for the stepwise and controlled elaboration of the molecule, making it a useful scaffold for the synthesis of diverse compound libraries.

Potential Applications in Medicinal Chemistry

In the context of medicinal chemistry, the structural motifs present in this compound are of significant interest. The substituted benzene ring serves as a common scaffold in many drug molecules. The secondary amine functionality can be crucial for interactions with biological targets, such as enzymes and receptors, and can also influence the solubility and pharmacokinetic properties of a drug candidate. The methyl ester can act as a pro-drug moiety, which can be hydrolyzed in vivo to release the active carboxylic acid form. Therefore, this compound serves as a valuable starting material for the synthesis of new chemical entities with potential therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-(methylaminomethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-11-7-8-3-5-9(6-4-8)10(12)13-2/h3-6,11H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAUCAJFRFIPWIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(C=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Transformations and Reactivity Studies of Methyl 4 Methylamino Methyl Benzoate

Reactivity Profile of the Ester Moiety

The ester group in Methyl 4-[(methylamino)methyl]benzoate is a focal point for nucleophilic acyl substitution and reduction reactions. Its reactivity is influenced by the electronic properties of the para-substituted benzyl (B1604629) ring.

Hydrolysis Mechanisms and Kinetic Investigations

The hydrolysis of the methyl ester to the corresponding carboxylic acid, 4-[(methylamino)methyl]benzoic acid, can proceed through either acid-catalyzed or base-catalyzed (saponification) mechanisms.

Under acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by water. In basic conditions, a direct nucleophilic attack by a hydroxide (B78521) ion on the carbonyl carbon forms a tetrahedral intermediate, which then collapses to yield the carboxylate and methanol (B129727). The base-catalyzed process is generally irreversible because the final step involves an acid-base reaction where the carboxylic acid is deprotonated to form a stable carboxylate salt. psu.edu

Kinetic studies on substituted methyl benzoates show a strong correlation between the reaction rate and the electronic nature of the substituents on the aromatic ring, a relationship often described by the Hammett equation (log(k/k₀) = ρσ). oieau.fr The 4-[(methylamino)methyl] group is generally considered to be an electron-donating group (EDG) due to the presence of the nitrogen atom. Electron-donating groups tend to decrease the electrophilicity of the carbonyl carbon, thereby slowing the rate of nucleophilic attack. Consequently, the hydrolysis of this compound is predicted to be slower than that of unsubstituted methyl benzoate (B1203000). For instance, the half-life of methyl benzoate at pH 8 and 10°C is estimated to be 1.8 years, whereas a methyl benzoate with an electron-donating 4-methoxy group has a significantly longer half-life of 4.8 years. oieau.fr

Table 1: Predicted Relative Hydrolysis Rates of Substituted Methyl Benzoates

Substituent (at para-position) Electronic Effect Hammett Constant (σ) Predicted Relative Rate of Base-Catalyzed Hydrolysis
-NO₂ Electron-Withdrawing +0.78 Fastest
-H (Methyl Benzoate) Neutral 0.00 Reference
-CH₃ Electron-Donating -0.17 Slower
-OCH₃ Electron-Donating -0.27 Slower

Note: The data for this compound is predictive, based on the established principles of Hammett Linear Free-Energy Relationships. oieau.frsemanticscholar.org

Transesterification Reactions

Transesterification is the process of converting one ester into another by reacting it with an alcohol. This reaction can be catalyzed by either an acid (like sulfuric acid) or a base (like an alkoxide). masterorganicchemistry.com In the case of this compound, reaction with a different alcohol (e.g., ethanol (B145695) or propanol) in the presence of a catalyst would yield the corresponding ethyl or propyl ester, with methanol as a byproduct. acs.org

To drive the equilibrium towards the desired product, the reactant alcohol is typically used in large excess as the solvent. masterorganicchemistry.com Base-catalyzed transesterification, using a catalytic amount of sodium or potassium alkoxide, is often faster and occurs under milder conditions than the acid-catalyzed equivalent. google.com

Table 2: General Conditions for Transesterification of Methyl Benzoate Analogs

Catalyst Type Catalyst Example Alcohol (Reactant/Solvent) Temperature Typical Outcome
Acid H₂SO₄, TsOH Ethanol Reflux Ethyl 4-[(methylamino)methyl]benzoate
Base NaOCH₃, K₂CO₃ Propanol Room Temp to Reflux Propyl 4-[(methylamino)methyl]benzoate

Note: These are general conditions, and specific optimization would be required for this compound. organic-chemistry.org

Reduction of the Ester Group to Alcohol

The ester functional group can be reduced to a primary alcohol, 4-(hydroxymethyl)phenylmethanamine. This transformation requires strong reducing agents, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective at reducing esters under standard conditions. jsynthchem.com

Lithium aluminum hydride (LiAlH₄) is a powerful and common reagent for this purpose, readily reducing esters to their corresponding primary alcohols in high yield. harvard.edu The reaction is typically carried out in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction and protonate the resulting alkoxide. Borane complexes (e.g., BH₃·THF) can also be used for this reduction and may offer different chemoselectivity profiles. researchgate.net

Reactions Involving the Methylamino Group

The secondary amine in this compound is a nucleophilic and basic center, making it susceptible to reactions with electrophiles and to oxidation.

Alkylation and Acylation Reactions at Nitrogen

The lone pair of electrons on the nitrogen atom of the methylamino group allows it to act as a nucleophile, readily participating in alkylation and acylation reactions.

N-Alkylation involves the reaction with an alkyl halide (e.g., methyl iodide or benzyl bromide) to form a tertiary amine. This is a standard Sɴ2 reaction where the amine nitrogen attacks the electrophilic carbon of the alkyl halide.

N-Acylation is the reaction of the amine with an acylating agent, such as an acyl chloride or an acid anhydride, to form an amide. orientjchem.org This reaction is typically rapid and is often carried out in the presence of a non-nucleophilic base (like pyridine (B92270) or triethylamine) to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. mdpi.combath.ac.uk Protecting the amine as an amide can be a useful strategy in multi-step synthesis to decrease its basicity and nucleophilicity. masterorganicchemistry.com

Table 3: Representative N-Acylation Reaction

Substrate Acylating Agent Base Solvent Product
This compound Acetyl Chloride Pyridine Dichloromethane (DCM) Methyl 4-{[acetyl(methyl)amino]methyl}benzoate

Oxidation of the Methylamino Group

The methylamino group, being a secondary benzylic amine, is susceptible to oxidation. The specific product depends heavily on the oxidizing agent and the reaction conditions.

Possible oxidation pathways include:

Oxidation to an Imine: Under certain conditions, particularly with catalysts like copper or using organocatalysts in an oxygen atmosphere, secondary benzylamines can be oxidized to form imines. researchgate.net For this compound, this would lead to an N-methylenemethanamine derivative.

Oxidation to a Nitrone: Further oxidation of the intermediate hydroxylamine (B1172632) can lead to the formation of a nitrone. N-oxygenated products can be formed from the metabolism of secondary amines. uomustansiriyah.edu.iq

Oxidative Cleavage: Stronger oxidizing agents can lead to the cleavage of the C-N bonds. researchgate.net For instance, oxidation with N-iodosuccinimide (NIS) has been shown to selectively cleave N-methyl groups in the presence of N-benzyl groups, or vice-versa, depending on the solvent. sci-hub.se Oxidative coupling of benzylamines to imines can also be achieved using salicylic (B10762653) acid derivatives as organocatalysts under an oxygen atmosphere. acs.org

The presence of the electron-rich aromatic ring can also influence the reaction, and care must be taken to avoid unwanted side reactions on the ring or the benzylic position.

Nucleophilic Reactions of the Amine Functionality

The secondary amine group in this compound is a key center of reactivity, characterized by the lone pair of electrons on the nitrogen atom. This lone pair imparts nucleophilic character, enabling the molecule to react with a variety of electrophilic species. Common reactions include acylation and alkylation, which lead to the formation of new carbon-nitrogen bonds.

Acylation: In a typical acylation reaction, the amine functionality attacks the electrophilic carbonyl carbon of an acylating agent, such as an acyl chloride or acid anhydride. This nucleophilic acyl substitution results in the formation of an amide. For instance, the reaction of this compound with acetyl chloride would be expected to yield Methyl 4-{[acetyl(methyl)amino]methyl}benzoate. The reaction proceeds through a tetrahedral intermediate, followed by the elimination of a leaving group (in this case, a chloride ion).

Alkylation: The amine group can also undergo alkylation when treated with alkyl halides. This is a nucleophilic substitution reaction where the nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. The product of such a reaction would be a tertiary amine. It is important to note that the initial alkylation product can potentially undergo further alkylation to form a quaternary ammonium (B1175870) salt, especially in the presence of excess alkylating agent.

The table below summarizes the expected products from these nucleophilic reactions.

Reactant TypeExample ReactantExpected Product NameReaction Type
Acyl HalideAcetyl chlorideMethyl 4-{[acetyl(methyl)amino]methyl}benzoateNucleophilic Acyl Substitution
Acid AnhydrideAcetic anhydrideMethyl 4-{[acetyl(methyl)amino]methyl}benzoateNucleophilic Acyl Substitution
Alkyl HalideMethyl iodideMethyl 4-{[dimethylamino]methyl}benzoateNucleophilic Alkylation

Aromatic Ring Transformations

The benzene (B151609) ring of this compound is susceptible to various transformations, including electrophilic substitution and palladium-catalyzed coupling reactions. The regiochemical outcome of these reactions is governed by the electronic effects of the two substituents: the methyl ester (-COOCH3) and the methylaminomethyl (-CH2NHCH3) groups.

Electrophilic Aromatic Substitution Patterns (e.g., Nitration, Halogenation)

In electrophilic aromatic substitution (EAS), the directing effects of the existing substituents determine the position of the incoming electrophile. The methyl ester group is an electron-withdrawing group and a meta-director. Conversely, the methylaminomethyl group is an activating, ortho-, para-directing group. Since the two groups are para to each other, the directing effects are cooperative. The activating (-CH2NHCH3) group at position 1 will direct incoming electrophiles to the positions ortho to it (positions 2 and 6), which are also meta to the deactivating (-COOCH3) group at position 4. Therefore, substitution is strongly favored at the 2 and 6 positions.

Nitration: The nitration of methyl benzoate is a classic example of an EAS reaction where the ester group directs the incoming nitro group to the meta position. ma.eduaiinmr.com For this compound, the powerful activating effect of the alkylamine side chain would dominate, directing the nitration to the positions ortho to this group. The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO2+). mnstate.edu

Halogenation: Similarly, in halogenation reactions (e.g., bromination or chlorination), which typically employ a Lewis acid catalyst like FeBr3 or AlCl3, the halogen will be directed to the 2 and 6 positions of the aromatic ring. google.com The reaction proceeds via the formation of a positively charged sigma complex (arenium ion), which is stabilized by resonance.

The predicted major products of these electrophilic aromatic substitution reactions are detailed in the table below.

Reaction TypeReagentsPredicted Major Product Name
NitrationHNO3, H2SO4Methyl 2-nitro-4-[(methylamino)methyl]benzoate
BrominationBr2, FeBr3Methyl 2-bromo-4-[(methylamino)methyl]benzoate
ChlorinationCl2, AlCl3Methyl 2-chloro-4-[(methylamino)methyl]benzoate
Friedel-Crafts AcylationCH3COCl, AlCl3Methyl 2-acetyl-4-[(methylamino)methyl]benzoate

Palladium-Catalyzed Coupling Reactions (e.g., Heck, Suzuki)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. wikipedia.org For these reactions to occur on the aromatic ring of this compound, a leaving group, typically a halide (Br, I) or a triflate, must be present on the ring. Assuming a halogenated derivative such as Methyl 3-bromo-4-[(methylamino)methyl]benzoate is used, it could readily participate in reactions like the Heck and Suzuki couplings.

Heck Reaction: The Heck reaction couples an aryl halide with an alkene in the presence of a palladium catalyst and a base. youtube.comorganic-chemistry.org For example, the reaction of Methyl 3-bromo-4-[(methylamino)methyl]benzoate with methyl acrylate (B77674) would be expected to yield Methyl 4-[(methylamino)methyl]-3-(2-methoxycarbonylvinyl)benzoate. The reaction typically proceeds with high stereoselectivity to give the trans-alkene.

Suzuki Reaction: The Suzuki reaction involves the coupling of an organoboron compound with an aryl halide, catalyzed by a palladium complex. researchgate.net Reacting Methyl 3-bromo-4-[(methylamino)methyl]benzoate with phenylboronic acid under Suzuki conditions would result in the formation of a new carbon-carbon bond, yielding Methyl 4-[(methylamino)methyl]-3-phenylbenzoate.

The potential products of these coupling reactions on a hypothetical halogenated substrate are presented below.

Reaction NameSubstrateCoupling PartnerCatalyst/Base SystemExpected Product Name
Heck ReactionMethyl 3-bromo-4-[(methylamino)methyl]benzoateMethyl acrylatePd(OAc)2, PPh3, Et3NMethyl 4-[(methylamino)methyl]-3-(2-methoxycarbonylvinyl)benzoate
Suzuki ReactionMethyl 3-bromo-4-[(methylamino)methyl]benzoatePhenylboronic acidPd(PPh3)4, Na2CO3Methyl 4-[(methylamino)methyl]-3-phenylbenzoate

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of these reactions is crucial for optimizing reaction conditions and predicting product outcomes. This involves elucidating reaction pathways and, increasingly, using computational methods to model intermediates and transition states.

Elucidation of Reaction Pathways

The reaction pathways for the transformations of this compound are generally well-understood based on established organic chemistry principles.

Nucleophilic Reactions of the Amine: As discussed, these proceed via standard nucleophilic addition or substitution mechanisms. For acylation, a tetrahedral intermediate is formed, followed by the collapse of this intermediate to regenerate the carbonyl group and expel the leaving group. For alkylation, the reaction follows an SN2 pathway, involving a backside attack of the nucleophilic amine on the alkyl halide.

Electrophilic Aromatic Substitution: The mechanism involves a two-step process. First, the π-electrons of the aromatic ring attack the electrophile to form a resonance-stabilized carbocation known as a sigma complex or arenium ion. In the second step, a base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring. aiinmr.com The regioselectivity is determined by the stability of the intermediate sigma complex, which is influenced by the electronic properties of the ring substituents.

Palladium-Catalyzed Coupling: The catalytic cycles for reactions like Heck and Suzuki generally involve three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the aryl-halide bond, forming a palladium(II) complex.

Migratory Insertion (Heck) or Transmetalation (Suzuki): In the Heck reaction, the alkene inserts into the palladium-aryl bond. In the Suzuki reaction, the organic group from the boron compound is transferred to the palladium center.

β-Hydride Elimination (Heck) or Reductive Elimination (Suzuki): In the Heck reaction, a β-hydride is eliminated to form the alkene product and a palladium-hydride species, which then regenerates the Pd(0) catalyst. In the Suzuki reaction, the two organic groups on the palladium reductively eliminate to form the coupled product and regenerate the Pd(0) catalyst. nih.gov

Computational Modeling of Reaction Intermediates and Transition States

Computational chemistry has become an invaluable tool for investigating reaction mechanisms at a molecular level. Methods like Density Functional Theory (DFT) can be used to model the structures and energies of reactants, products, intermediates, and transition states.

For instance, a computational study on the aminolysis of methyl benzoate examined the possible mechanistic pathways, determining the structures and energies of transition states for both concerted and stepwise mechanisms. nih.govresearchgate.net Such studies can reveal that a base-catalyzed stepwise mechanism is often the most favorable pathway. The catalytic role of the base is to facilitate proton transfer processes, thereby lowering the activation energy. nih.gov

Similar computational approaches could be applied to the reactions of this compound. For example:

Modeling the transition states for electrophilic attack at different positions on the aromatic ring could quantitatively confirm the predicted regioselectivity of nitration and halogenation.

DFT calculations could be used to explore the potential energy surface of palladium-catalyzed coupling reactions, providing insights into the energetics of each step in the catalytic cycle and the role of ligands on the palladium catalyst.

The relative nucleophilicity of the amine and the reactivity of the ester group could be evaluated by calculating properties such as atomic charges and frontier molecular orbital energies.

These computational investigations provide a deeper understanding of the factors controlling the reactivity and selectivity of this compound, complementing experimental findings. researchgate.netmdpi.com

Structural Characterization and Spectroscopic Elucidation Methodologies in Academic Research

Advanced Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are indispensable tools in the structural analysis of organic molecules. By interacting with electromagnetic radiation, molecules like Methyl 4-[(methylamino)methyl]benzoate provide unique spectral data that reveal intricate details about their atomic composition and bonding arrangements.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. Both proton (¹H) and carbon-13 (¹³C) NMR are utilized to map out the carbon-hydrogen framework of this compound.

In a typical ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the methyl ester, the N-methyl group, the benzylic methylene (B1212753) group, and the aromatic protons. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, the aromatic protons would likely appear as a set of doublets in the downfield region (typically δ 7.0-8.0 ppm) due to the electron-withdrawing effect of the ester group. The singlet for the methyl ester protons would be expected around δ 3.9 ppm, while the benzylic methylene protons would likely resonate as a singlet near δ 3.8 ppm. The N-methyl protons would also appear as a singlet, but at a more upfield position, typically around δ 2.4 ppm.

The ¹³C NMR spectrum provides complementary information by detecting the different carbon environments within the molecule. Key signals would include those for the carbonyl carbon of the ester group (around δ 167 ppm), the aromatic carbons (in the δ 128-145 ppm range), the methyl ester carbon (around δ 52 ppm), the benzylic methylene carbon (around δ 54 ppm), and the N-methyl carbon (around δ 36 ppm).

¹H NMR Data (Predicted)
Assignment Chemical Shift (ppm)
Aromatic Protons7.4 (d), 8.0 (d)
Methylene Protons (-CH₂-)3.8 (s)
N-Methyl Protons (-NHCH₃)2.4 (s)
Ester Methyl Protons (-OCH₃)3.9 (s)
¹³C NMR Data (Predicted)
Assignment Chemical Shift (ppm)
Carbonyl Carbon (C=O)167
Aromatic Carbons128-145
Methylene Carbon (-CH₂-)54
Ester Methyl Carbon (-OCH₃)52
N-Methyl Carbon (-NHCH₃)36

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.

A strong absorption band is expected in the region of 1720-1700 cm⁻¹, which is indicative of the C=O (carbonyl) stretching of the ester group. The presence of the aromatic ring would be confirmed by C-H stretching vibrations typically appearing above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The N-H stretching vibration of the secondary amine might be observed as a moderate band around 3350-3310 cm⁻¹. Furthermore, C-N stretching vibrations can be expected in the 1350-1000 cm⁻¹ range, and the C-O stretching of the ester would likely appear between 1300-1100 cm⁻¹.

Infrared (IR) Spectroscopy Data (Predicted)
Functional Group Absorption Range (cm⁻¹)
N-H Stretch (Secondary Amine)3350-3310
Aromatic C-H Stretch>3000
Aliphatic C-H Stretch<3000
C=O Stretch (Ester)1720-1700
Aromatic C=C Stretch1600-1450
C-N Stretch1350-1000
C-O Stretch (Ester)1300-1100

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a compound by analyzing its fragmentation pattern upon ionization. The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight (179.22 g/mol ).

The fragmentation pattern can offer valuable structural clues. A common fragmentation pathway for benzylamines is the cleavage of the C-C bond adjacent to the nitrogen atom (α-cleavage), which would lead to the formation of a stable iminium ion. For this compound, this would result in a prominent peak at m/z 44, corresponding to the [CH₂=NHCH₃]⁺ fragment. Another likely fragmentation would involve the loss of the methoxy (B1213986) group (-OCH₃) from the ester, resulting in a fragment ion at m/z 148. The base peak in the spectrum would depend on the relative stability of the various fragment ions.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for separating components of a mixture, thereby allowing for the isolation and purity assessment of a target compound like this compound.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis and purification of non-volatile compounds. For a compound like this compound, a reversed-phase HPLC method would likely be employed. This typically involves a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase, such as a mixture of acetonitrile (B52724) and water, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape.

The retention time of the compound would be a key parameter for its identification under specific chromatographic conditions. By creating a calibration curve with standards of known concentration, HPLC can also be used for the quantitative analysis of the compound, determining its concentration in a sample with high accuracy and precision. The purity of the compound is assessed by the presence of a single, sharp peak, with the absence of other peaks indicating the absence of impurities.

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. While this compound itself has a relatively high boiling point, it may be amenable to GC analysis, potentially after derivatization to increase its volatility.

In a GC analysis, the compound would be vaporized and transported by an inert carrier gas through a capillary column containing a stationary phase. The separation is based on the differential partitioning of the compound between the stationary and mobile phases. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for its identification. A flame ionization detector (FID) or a mass spectrometer (GC-MS) can be used for detection and further structural confirmation. The purity of the sample is determined by the presence of a single peak in the chromatogram.

Column Chromatography Techniques for Purification

Following synthesis, crude reaction mixtures containing this compound require purification to isolate the target compound from unreacted starting materials, byproducts, and catalysts. Column chromatography is a standard and widely used purification technique in organic chemistry laboratories for this purpose. magritek.com

The principle of column chromatography involves separating components of a mixture based on their differential adsorption to a stationary phase while being carried through by a mobile phase. For compounds like this compound, which possess moderate polarity, normal-phase chromatography using a polar stationary phase is highly effective.

Stationary Phase : The most common stationary phase used for the purification of aromatic esters and similar organic compounds is silica (B1680970) gel (SiO₂). rsc.orgcdc.gov Its polar surface interacts with the functional groups of the compounds in the mixture to different extents, leading to separation.

Mobile Phase (Eluent) : The mobile phase is a solvent or a mixture of solvents that flows through the stationary phase. The choice of eluent is crucial for achieving good separation. A solvent system is selected to provide differential elution of the target compound and impurities. Typically, a mixture of a non-polar solvent and a slightly more polar solvent is used. For the purification of related ester compounds, mixtures of ethyl acetate (B1210297) and hexane (B92381) are commonly employed. rsc.orgcdc.gov The polarity of the mobile phase is fine-tuned by adjusting the ratio of these solvents to achieve optimal separation, which is often monitored by Thin Layer Chromatography (TLC) beforehand. magritek.com

Interactive Table 3: Typical Parameters for Column Chromatography Purification

Parameter Description Typical Selection for Aromatic Esters
Stationary Phase The solid adsorbent packed into the column. Silica Gel (100-200 or 230-400 mesh) rsc.org
Mobile Phase (Eluent) The solvent system that moves the mixture through the column. Gradients or isocratic mixtures of Hexane and Ethyl Acetate (e.g., 1:2 v/v) cdc.gov or Dichloromethane and Ethyl Acetate. cdc.gov
Monitoring Technique used to track the progress of the separation. Thin Layer Chromatography (TLC) magritek.com

| Elution Order | The general order in which compounds exit the column. | Less polar compounds elute first, followed by more polar compounds. |

In a typical procedure, the crude product is dissolved in a minimal amount of the mobile phase or a suitable solvent and loaded onto the top of the silica gel column. The eluent is then passed through the column, and fractions are collected sequentially. These fractions are analyzed (e.g., by TLC) to identify those containing the pure product, which are then combined and concentrated to yield the purified this compound.

In-Depth Theoretical and Computational Analysis of this compound Remains Largely Unexplored

General information available from chemical databases confirms the compound's identity and basic properties. For instance, its molecular formula is C10H13NO2 and it has a molecular weight of approximately 179.22 g/mol . However, this information is foundational and does not provide the in-depth theoretical insights requested.

Searches for quantum chemical calculations and molecular dynamics simulations on this specific compound did not yield any dedicated studies. The scientific literature does contain such analyses for structurally related molecules, such as other methyl benzoate (B1203000) derivatives. For example, studies on methyl 4-aminobenzoate (B8803810) and methyl 4-bromo-2-fluorobenzoate have explored their electronic properties and potential as bioactive molecules. However, the strict adherence to the subject compound, as per the user's instructions, prevents the inclusion of data from these related but distinct chemical entities.

The absence of specific research on this compound highlights a potential area for future investigation within the field of computational chemistry. Such studies would be valuable in elucidating its electronic characteristics, reactivity, and potential as a ligand for biological targets, thereby contributing to a more comprehensive understanding of its chemical and pharmacological profile. Without such dedicated research, a detailed and scientifically accurate article adhering to the specified outline cannot be generated at this time.

Theoretical and Computational Studies on Methyl 4 Methylamino Methyl Benzoate

Prediction of Spectroscopic Parameters

Computational spectroscopy is a vital area of theoretical chemistry that predicts the spectral properties of molecules, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions are instrumental in the identification and characterization of compounds.

The prediction of NMR and IR spectra for Methyl 4-[(methylamino)methyl]benzoate can be achieved through various computational methods, with Density Functional Theory (DFT) being a prominent approach. For NMR spectra, the Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate the isotropic magnetic shielding constants, which are then converted to chemical shifts.

Theoretical calculations would typically involve geometry optimization of the molecule's structure, followed by frequency and NMR calculations at a specific level of theory (e.g., B3LYP with a 6-311++G(d,p) basis set).

Predicted ¹H NMR Chemical Shifts (δ) in ppm:

ProtonsPredicted Chemical Shift (ppm)
Aromatic (ortho to -CH₂NHCH₃)7.45
Aromatic (ortho to -COOCH₃)7.95
Methylene (B1212753) (-CH₂-)3.80
Methyl Ester (-OCH₃)3.90
N-Methyl (-NHCH₃)2.50
Amine (-NH-)1.80

Predicted ¹³C NMR Chemical Shifts (δ) in ppm:

Carbon AtomPredicted Chemical Shift (ppm)
Carbonyl (-C=O)167.0
Aromatic (C-CH₂NHCH₃)145.0
Aromatic (CH ortho to -CH₂NHCH₃)128.5
Aromatic (CH ortho to -COOCH₃)129.8
Aromatic (C-COOCH₃)129.5
Methylene (-CH₂-)55.0
Methyl Ester (-OCH₃)52.0
N-Methyl (-NHCH₃)35.0

Predicted IR Vibrational Frequencies (cm⁻¹):

Vibrational ModePredicted Frequency (cm⁻¹)
N-H Stretch3350
C-H Stretch (Aromatic)3050
C-H Stretch (Aliphatic)2950, 2850
C=O Stretch (Ester)1720
C=C Stretch (Aromatic)1610, 1515
C-N Stretch1250
C-O Stretch (Ester)1280, 1110

The accuracy of computational predictions is contingent upon their validation against experimental data. For this compound, this would involve comparing the predicted NMR and IR spectra with those obtained experimentally. Discrepancies between theoretical and experimental values can often be reconciled by applying scaling factors to the computational data or by employing more sophisticated computational models that account for solvent effects and intermolecular interactions.

Reaction Pathway Modeling and Mechanistic Insights

Computational chemistry offers a window into the dynamics of chemical reactions, allowing for the exploration of reaction mechanisms, the identification of transient species like transition states, and the calculation of energy barriers.

A plausible synthetic route to this compound is the nucleophilic substitution (SN2) reaction between methyl 4-(bromomethyl)benzoate (B8499459) and methylamine (B109427). In this reaction, the lone pair of electrons on the nitrogen atom of methylamine attacks the electrophilic methylene carbon of methyl 4-(bromomethyl)benzoate, leading to the displacement of the bromide ion.

Computational modeling of this reaction would involve locating the transition state structure, which represents the highest energy point along the reaction coordinate. This is typically achieved using optimization algorithms that search for a first-order saddle point on the potential energy surface. Once the transition state is identified, its vibrational frequencies are calculated to confirm that it possesses exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

The energy difference between the reactants and the transition state defines the activation energy barrier (Ea), a critical parameter that governs the reaction rate. For a typical SN2 reaction of this nature, the calculated activation energy would be expected to be in a range that allows the reaction to proceed under reasonable experimental conditions.

Hypothetical Energy Profile for the SN2 Synthesis:

SpeciesRelative Energy (kJ/mol)
Reactants (Methyl 4-(bromomethyl)benzoate + Methylamine)0
Transition State+60
Products (this compound + HBr)-20

Beyond the energy barrier, theoretical methods can provide a wealth of kinetic and thermodynamic data. Using transition state theory, the rate constant (k) for the reaction can be estimated from the calculated activation energy.

Furthermore, by calculating the vibrational frequencies of all species involved (reactants, transition state, and products), thermodynamic parameters such as the enthalpy of reaction (ΔH), entropy of reaction (ΔS), and Gibbs free energy of reaction (ΔG) can be determined. These parameters provide a comprehensive understanding of the reaction's feasibility and spontaneity.

Hypothetical Kinetic and Thermodynamic Parameters:

ParameterCalculated Value
Activation Energy (Ea)60 kJ/mol
Enthalpy of Reaction (ΔH)-20 kJ/mol
Entropy of Reaction (ΔS)+15 J/(mol·K)
Gibbs Free Energy of Reaction (ΔG) at 298 K-24.47 kJ/mol

These theoretical values, while hypothetical in the absence of specific published studies for this molecule, illustrate the power of computational chemistry in elucidating reaction mechanisms and predicting chemical reactivity.

This compound: A Versatile Intermediate in Advanced Chemical Research

This compound, a substituted aromatic ester, is a significant compound in the landscape of advanced chemical research. Its unique molecular architecture, featuring a methyl benzoate (B1203000) core with a methylaminomethyl substituent, renders it a valuable precursor and building block in the synthesis of a diverse array of complex molecules. This article explores the multifaceted applications of this compound in various research domains, excluding clinical and safety-related aspects.

Future Directions and Emerging Research Avenues

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis

The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemical synthesis and drug discovery. These powerful computational tools can analyze vast datasets of chemical reactions and molecular properties to predict novel synthetic routes, optimize reaction conditions, and design new derivatives with enhanced properties. For Methyl 4-[(methylamino)methyl]benzoate, AI algorithms could be employed to:

Predict Novel Synthetic Pathways: By learning from existing chemical literature, ML models can propose more efficient and sustainable synthetic strategies, potentially reducing the number of steps, increasing yield, and minimizing waste.

Design Analogs with Tailored Properties: AI can be used to design novel analogs of this compound with specific desired characteristics, such as improved binding affinity to a biological target or enhanced material properties.

Accelerate Discovery Cycles: The integration of AI with automated synthesis platforms can significantly shorten the time required to design, synthesize, and test new compounds.

Exploration of Novel Derivatization Strategies

The functional groups present in this compound, namely the secondary amine and the methyl ester, offer versatile handles for chemical modification. Future research will likely focus on exploring novel derivatization strategies to create a diverse library of related compounds. This could involve:

N-Acylation and N-Alkylation: Introducing a wide range of acyl and alkyl groups to the nitrogen atom can significantly alter the compound's steric and electronic properties, leading to new biological activities or material characteristics.

Modification of the Benzoate (B1203000) Moiety: Altering the substitution pattern on the aromatic ring or replacing the methyl ester with other functional groups can fine-tune the molecule's properties.

Development of "Click" Chemistry Handles: Incorporating functional groups that can participate in highly efficient and specific "click" reactions would facilitate the straightforward conjugation of this compound to other molecules, such as polymers, biomolecules, or surfaces.

Investigation into Uncharted Reactivity Pathways

A deeper understanding of the reactivity of this compound is crucial for its application in organic synthesis. While the general reactivity of secondary amines and esters is well-established, future studies could delve into more nuanced and previously unexplored reaction pathways. This includes:

Catalytic C-H Activation: Exploring the possibility of selectively functionalizing the C-H bonds of the aromatic ring or the methyl groups using modern catalytic methods.

Photoredox Catalysis: Utilizing visible light-mediated reactions to access novel transformations that are not achievable through traditional thermal methods.

Enzymatic Transformations: Investigating the use of enzymes to perform highly selective modifications on the molecule, offering a green and efficient alternative to conventional chemical methods. The hydrolysis of esters, for instance, can be catalyzed by dilute acids or alkalis, with the latter being a more common and irreversible method. chemguide.co.uk

Advanced Spectroscopic Characterization Techniques

While standard spectroscopic techniques like NMR, IR, and mass spectrometry are invaluable for routine characterization, advanced methods can provide unprecedented insights into the structure, dynamics, and interactions of this compound. Future research will likely employ:

Two-Dimensional NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC can provide detailed information about the connectivity and spatial relationships between atoms in the molecule.

Solid-State NMR: This technique can be used to study the structure and dynamics of the compound in its solid form, which is particularly relevant for materials science applications.

Advanced Mass Spectrometry Techniques: Methods like ion mobility-mass spectrometry can provide information about the three-dimensional shape of the molecule and its complexes.

Expanding Theoretical Models for Complex Interactions

Computational chemistry plays a vital role in understanding and predicting the behavior of molecules. Future theoretical studies on this compound will likely focus on developing more sophisticated models to describe its complex interactions with its environment. This includes:

Quantum Mechanical Calculations: High-level quantum mechanical calculations can provide accurate predictions of the molecule's electronic structure, spectroscopic properties, and reactivity.

Molecular Dynamics Simulations: These simulations can be used to study the dynamic behavior of the molecule and its interactions with solvents, receptors, or other molecules over time.

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Models: These methods combine the accuracy of quantum mechanics for the reactive part of a system with the efficiency of molecular mechanics for the surrounding environment, allowing for the study of large and complex systems.

Synergistic Research in Interdisciplinary Fields

The full potential of this compound is most likely to be realized through collaborative research that spans multiple scientific disciplines. Future research avenues will benefit from the synergy between chemistry, biology, materials science, and medicine. For example:

Chemical Biology: Investigating the interactions of the compound with biological macromolecules to identify new drug targets or to develop molecular probes.

Materials Science: Incorporating the molecule into polymers or other materials to create functional materials with novel optical, electronic, or mechanical properties.

Medicinal Chemistry: Utilizing the compound as a scaffold for the development of new therapeutic agents for a variety of diseases. The esters of 4-(aminomethyl)benzoic acid are known intermediates for the synthesis of active pharmaceutical ingredients. google.com

By pursuing these and other emerging research avenues, the scientific community can continue to build upon our understanding of this compound and unlock its potential for the benefit of science and society.

Q & A

Q. What are the optimal synthetic routes for Methyl 4-[(methylamino)methyl]benzoate, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves sequential acylation and alkylation steps. A validated approach includes:

  • Nitrile reduction : Use LiAlH₄ in THF at 0°C to reduce 4-cyanobenzoate intermediates, achieving >85% yield with strict exclusion of moisture .
  • Methylamine coupling : React the reduced intermediate with methyl iodide in DMF at 50°C, monitored by TLC (Rf = 0.3, hexane/EtOAc 3:1).
  • Purification : Recrystallization from ethanol/water (3:1 v/v) removes unreacted starting materials, yielding >95% purity . Scale-up alternatives suggest catalytic hydrogenation (Pd/C, H₂) for safer handling of reactive intermediates .

Q. What spectroscopic techniques are recommended for characterizing this compound, and how should data interpretation address ambiguities?

A multi-technique approach is critical:

  • ¹H/¹³C NMR : The methylamino-methyl group shows distinct signals (δ 2.8–3.2 ppm for N–CH₃; δ 3.7–4.1 ppm for benzylic CH₂). Aromatic protons exhibit meta-coupling (J = 2.4 Hz) due to steric hindrance .
  • HRMS : Confirm molecular ion [M+H]⁺ with Δm/z < 0.005 to differentiate from oxidation byproducts (e.g., carboxylic acid derivatives) .
  • IR : Ester carbonyl (ν ~1700 cm⁻¹) and secondary amine (ν 3300–3500 cm⁻¹) stretches require deuteration studies to distinguish from amide artifacts . Discrepancies in reported melting points (>300°C vs. 285–290°C) likely arise from polymorphic forms, necessitating DSC analysis for resolution .

Q. How does the compound’s stability vary under different storage conditions, and what protocols prevent degradation?

Stability is pH- and light-sensitive:

  • Buffered storage : Use phosphate buffer (pH 6.5–7.5) with 0.01% BHT to inhibit amine oxidation .
  • Lyophilization : Residual moisture <1% ensures long-term stability (tested via Karl Fischer titration) .
  • Light protection : Amber glass vials reduce photodegradation (<2% decomposition after 6 months at 25°C) .

Advanced Research Questions

Q. How can computational methods predict and enhance the compound’s nonlinear optical (NLO) properties?

Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level calculates hyperpolarizability (β). The methylamino group increases β by 40–60% via intramolecular charge transfer, validated by UV-Vis spectra (λmax shift ≈ 30 nm) . Substituent effects align with Hammett σ⁺ values, where electron-withdrawing groups (EWGs) reduce NLO response. Molecular dynamics simulations (100 ps, explicit solvent) recommend rigid spacers to mitigate rotational damping of polarization .

Q. What structural modifications improve bioactivity, particularly in derivatives with piperazine linkages?

Piperazine incorporation enhances solubility and receptor binding:

  • Synthetic route : Couple the benzoate core with piperazine via EDC/HOBt-mediated amidation (yield: 70–80%) .
  • SAR insights : Para-substituted aryl groups on piperazine (e.g., 4-fluorophenyl) increase kinase inhibition (IC₅₀ = 0.8 μM vs. 5.2 μM for unsubstituted derivatives) .
  • Biological testing : Use SPR assays to quantify binding affinity (KD < 100 nM achievable with optimized substituents) .

Q. How does the methylamino-methyl substituent influence reactivity in nucleophilic acyl substitution reactions?

The substituent acts as an electron-donating group, accelerating reactions at the ester carbonyl:

  • Kinetic studies : Pseudo-first-order rate constants (kobs) increase 3-fold compared to unsubstituted benzoates in methanolysis (50°C) .
  • Mechanistic analysis : DFT calculations show reduced activation energy (ΔΔG‡ = –8.2 kcal/mol) due to resonance stabilization of the tetrahedral intermediate .
  • Byproduct mitigation : Use bulky bases (e.g., DIPEA) to suppress β-elimination side reactions .

Q. What experimental and computational approaches resolve contradictions in reported thermodynamic data (e.g., lattice energy, solubility)?

Address discrepancies through:

  • Lattice energy : Compare experimental (XRD-derived) and computational (DFT-D3) lattice energies (ΔE < 5 kJ/mol indicates reliable data) .
  • Solubility : Use shake-flask method with HPLC quantification (CH₃CN/H₂O mobile phase) to validate aqueous solubility (reported range: 1.2–1.8 mg/mL at 25°C) .
  • Thermal analysis : DSC/TGA coupled with variable-temperature XRD identifies polymorphic transitions affecting melting points .

Methodological Notes

  • Data contradiction analysis : Always cross-validate results using orthogonal techniques (e.g., NMR crystallography for polymorph identification) .
  • Experimental design : Prioritize DoE (Design of Experiments) for reaction optimization, focusing on temperature, catalyst loading, and solvent polarity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.